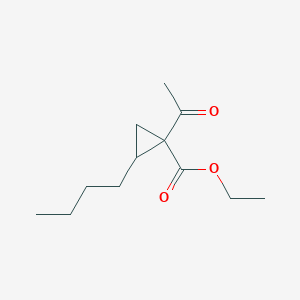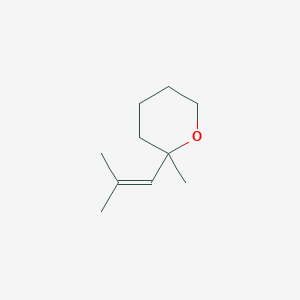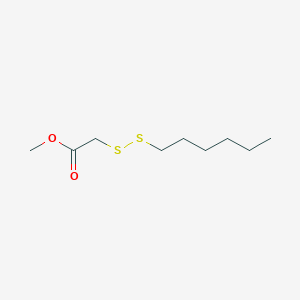
Methyl (hexyldisulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (hexyldisulfanyl)acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound features a unique structure with a disulfide linkage, which can impart distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (hexyldisulfanyl)acetate can be synthesized through the esterification of hexyl disulfide and acetic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with a strong acid catalyst such as sulfuric acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (hexyldisulfanyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexyl disulfide and acetic acid.
Reduction: The disulfide linkage can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for disulfide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the disulfide linkage.
Major Products Formed
Hydrolysis: Hexyl disulfide and acetic acid.
Reduction: Hexyl thiol and methyl thiol.
Oxidation: Hexyl sulfoxide or hexyl sulfone.
Applications De Recherche Scientifique
Methyl (hexyldisulfanyl)acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl (hexyldisulfanyl)acetate involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, which can affect protein function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl disulfide: Lacks the hexyl group, making it less hydrophobic and potentially less reactive in certain contexts.
Hexyl acetate: Does not contain a disulfide linkage, resulting in different chemical properties and reactivity.
Hexyl thiol: Contains a thiol group instead of a disulfide linkage, leading to different reactivity and applications.
Uniqueness
Methyl (hexyldisulfanyl)acetate is unique due to its combination of an ester functional group and a disulfide linkage. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
93282-64-5 |
|---|---|
Formule moléculaire |
C9H18O2S2 |
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
methyl 2-(hexyldisulfanyl)acetate |
InChI |
InChI=1S/C9H18O2S2/c1-3-4-5-6-7-12-13-8-9(10)11-2/h3-8H2,1-2H3 |
Clé InChI |
WKYHARGCJACVFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSSCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
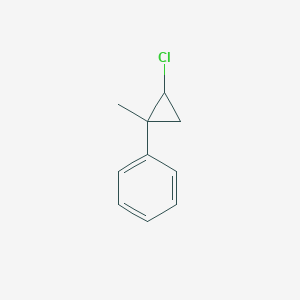
![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)
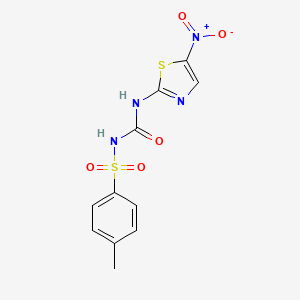

![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
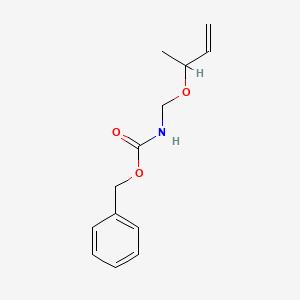
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)

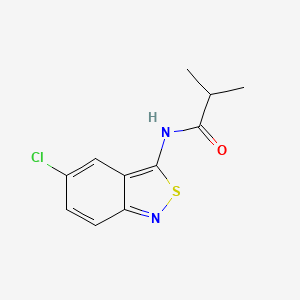
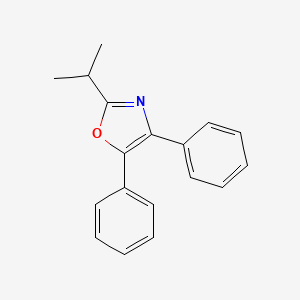
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
